The synthesis of diltiazem hydrochloride involves several steps that typically include the formation of the benzothiazepine ring system. The synthetic pathway may include reactions such as acylation and alkylation to introduce the necessary functional groups.
The synthesis can be performed using various organic reactions that facilitate the construction of the complex structure. For example, one common approach involves starting from readily available precursors that undergo cyclization reactions to form the core benzothiazepine structure. Subsequent modifications introduce the acetyloxy and dimethylamino groups, culminating in the formation of diltiazem hydrochloride .
The molecular structure of diltiazem hydrochloride features a benzothiazepine core with various substituents that contribute to its pharmacological activity. The key components include:
The structural formula can be represented visually, showing how these groups are arranged spatially around the benzothiazepine nucleus. This arrangement is crucial for its function as a calcium antagonist .
Diltiazem hydrochloride undergoes various chemical reactions that are pertinent to its pharmacological activity. Key reactions include:
The pharmacokinetics of diltiazem indicate that it has a complex metabolic pathway with multiple metabolites that may also exhibit pharmacological activity. Understanding these reactions is essential for optimizing therapeutic efficacy and minimizing adverse effects .
Diltiazem acts primarily by blocking L-type calcium channels in cardiac and smooth muscle cells. This blockade leads to:
Clinical studies have shown that diltiazem effectively reduces systolic and diastolic blood pressure while improving exercise tolerance in patients with angina. The onset of action begins within an hour after administration, with peak plasma concentrations occurring between 4 to 6 hours post-dose .
Dilacor XR appears as a white to off-white crystalline powder with a bitter taste. It is soluble in water, methanol, and chloroform .
Key chemical properties include:
These properties are critical for formulating effective dosage forms and ensuring patient safety during administration .
Dilacor XR is primarily used in clinical settings for:
Additionally, research continues into its potential uses in other cardiovascular conditions due to its effects on cardiac function and vascular resistance .
Diltiazem hydrochloride, the active component of Dilacor XR, is chemically designated as (2S,3S)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride. Its molecular formula is C~22~H~26~N~2~O~4~S·HCl, corresponding to a molecular weight of 450.98 g/mol [1] [9]. The compound features a 1,5-benzothiazepine core structure with a chiral center conferring stereospecific activity. It exists as a white to off-white crystalline powder with high solubility in water, methanol, and chloroform [1]. The cis-configuration at positions 2 and 3 is essential for its pharmacological activity, while the hydrochloride salt enhances stability and bioavailability [9] [10].
Table 1: Key Physicochemical Properties of Diltiazem Hydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C~22~H~26~N~2~O~4~S·HCl |
Molecular Weight | 450.98 g/mol |
Stereochemistry | (2S,3S)-enantiomer |
Crystal Form | White to off-white crystalline powder |
Solubility | Water, methanol, chloroform |
pKa | 7.7 (tertiary amine) |
Partition Coefficient (logP) | 2.8 |
Diltiazem selectively inhibits voltage-gated L-type calcium channels in cardiac and vascular smooth muscle. Unlike dihydropyridines (e.g., nifedipine), which primarily target vascular smooth muscle, diltiazem exhibits balanced activity on both cardiac and vascular tissues [3] [7]. Its mechanism involves:
Table 2: Pharmacodynamic Effects of Diltiazem on Target Tissues
Tissue | Primary Effect | Clinical Outcome |
---|---|---|
SA Node | ↓ Pacemaker depolarization rate | Reduced heart rate (chronotropy) |
AV Node | ↓ Conduction velocity; ↑ Refractory period | Suppressed supraventricular arrhythmias |
Arterial Smooth Muscle | ↓ Calcium-dependent contraction | Vasodilation; ↓ Blood pressure |
Coronary Arteries | Dilation of epicardial/subendocardial vessels | ↑ Myocardial oxygen delivery |
The (2S,3S)-stereoisomer of diltiazem is exclusively responsible for its calcium channel-blocking activity. This configuration enables optimal spatial orientation for binding to a specific extracellular site near the S5-S6 linker region in Domain IV of the α~1~ subunit [9] [10]. Key binding interactions include:
Diltiazem belongs to the benzothiazepine subclass of calcium channel blockers (CCBs), distinct from dihydropyridines (DHPs; e.g., amlodipine) and phenylalkylamines (e.g., verapamil) in structure and pharmacodynamics:
Table 3: Pharmacological Comparison of Calcium Channel Blocker Classes
Feature | Benzothiazepines (Diltiazem) | Dihydropyridines (Amlodipine) | Phenylalkylamines (Verapamil) |
---|---|---|---|
Primary Target | Cardiac & vascular channels | Vascular smooth muscle | Cardiac conduction system |
Vasodilation | Moderate | Potent | Weak |
Cardiac Depression | Moderate (SA/AV nodes) | Negligible | Pronounced (SA/AV/myocardium) |
Reflex Tachycardia | Absent | Common | Rare |
Indications | Hypertension, angina, arrhythmias | Hypertension only | Arrhythmias, angina |
Structural Determinants of Selectivity:
Diltiazem's intermediate vascular/cardiac selectivity makes it uniquely suited for comorbid hypertension and angina without excessive negative inotropy. Its benzothiazepine structure also confers lower incidences of peripheral edema compared to DHPs [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1